molecular formula C19H19N5O3 B15117439 3-Methyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}methoxy)pyridazine

3-Methyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}methoxy)pyridazine

Cat. No.: B15117439
M. Wt: 365.4 g/mol
InChI Key: FUVZXQILXOTGAZ-UHFFFAOYSA-N
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Description

3-Methyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group, a pyrrolidine ring, and a pyridinyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the methoxy group, and the coupling of the pyrrolidine and pyridinyl-oxazole moieties. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridazine and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}methoxy)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and pyridinyl-oxazole moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}methoxy)pyridazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C19H19N5O3/c1-13-4-5-18(22-21-13)26-12-14-6-8-24(11-14)19(25)16-9-17(27-23-16)15-3-2-7-20-10-15/h2-5,7,9-10,14H,6,8,11-12H2,1H3

InChI Key

FUVZXQILXOTGAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4

Origin of Product

United States

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